molecular formula C18H15ClS B089291 Triphenylsulfonium chloride CAS No. 10937-76-5

Triphenylsulfonium chloride

Cat. No.: B089291
CAS No.: 10937-76-5
M. Wt: 298.8 g/mol
InChI Key: ZFEAYIKULRXTAR-UHFFFAOYSA-M
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Description

Triphenylsulfonium chloride is an organic compound with the chemical formula (C6H5)3SCl. It is known for its photochemical properties, particularly its ability to generate strong acids upon exposure to light. This property makes it an excellent photoacid generator, a critical component in chemically amplified resists used in photolithography .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylsulfonium chloride can be synthesized through several methods. One common method involves the reaction of diphenyl sulfoxide with trimethylsilyl chloride in dichloroethane under ice cooling. The reaction mixture is then treated with a Grignard reagent prepared from metallic magnesium and chlorobenzene in tetrahydrofuran. The reaction is quenched with water and hydrochloric acid, yielding an aqueous solution of this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically isolated and purified through crystallization or other separation techniques .

Scientific Research Applications

Triphenylsulfonium chloride is widely used in scientific research and industry. Its primary application is in photolithography, where it serves as a photoacid generator in chemically amplified resists. This application is crucial in the manufacture of integrated circuits and other microdevices . Additionally, it is used in the synthesis of electronic chemicals for semiconductors, liquid crystal displays, and thin-film transistors .

Mechanism of Action

The mechanism by which triphenylsulfonium chloride functions as a photoacid generator involves its decomposition upon exposure to ultraviolet light. This decomposition results in the cleavage of the sulfur-chlorine bond, releasing a proton. The released proton can then initiate a series of reactions in the resist polymer, leading to the desired solubility changes necessary for pattern development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency as a photoacid generator and its ability to generate strong acids upon UV exposure. This property makes it particularly valuable in applications requiring precise pattern development and high-resolution photolithography .

Properties

IUPAC Name

triphenylsulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEAYIKULRXTAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052096
Record name Triphenylsulfonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4270-70-6
Record name Triphenylsulfonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4270-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylsulfonium ion
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylsulfonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylsulphonium chloride
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Record name TRIPHENYL SULFIDE
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Synthesis routes and methods I

Procedure details

Into 400 g of dichloromethane was dissolved 40 g (0.2 mole) of diphenyl sulfoxide, and the resulting solution was agitated under ice-cool. And then, 65 g (0.6 mole) of trimethyl silyl chloride was added dropwise at the temperature not exceeding 20° C., at which temperature the mixture was aged for 30 minutes. Thereafter, a Grignard agent prepared separately from 14.6 g (0.6 mole) of a metal magnesium, 67.5 g (0.6 mol) of chlorobenzene, and 168 g of tetrahydrofurane (THF) was added dropwise into it at the temperature not exceeding 20° C. After the reaction mixture was aged for one hour, it was added by 50 g of water at the temperature not exceeding 20° C. to terminate the reaction, and then further by 150 g of water, 10 g of 12-N hydrochloric acid, and 200 g of diethyl ether. A water layer was taken out by separation and washed by 100 g of diethyl ether to obtain an aqueous triphenyl sulfonium chloride solution. This was used in the subsequent reaction without isolation procedures further.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
metal
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
[Compound]
Name
12-N
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 g
Type
solvent
Reaction Step Seven
Name
Quantity
150 g
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Diphenyl sulfoxide, 40 g (0.2 mole), was dissolved in 400 g of dichloromethane, which was stirred under ice cooling. At a temperature below 20° C., 65 g (0.6 mole) of trimethylsilyl chloride was added dropwise to the solution, which was allowed to mature for 30 minutes at the temperature. Then, a Grignard reagent which had been prepared from 14.6 g (0.6 mole) of metallic magnesium, 67.5 g (0.6 mole) of chlorobenzene and 168 g of tetrahydrofuran (THF) was added dropwise at a temperature below 20° C. The reaction solution was allowed to mature for one hour, after which 50 g of water at a temperature below 20° C. was added to quench the reaction. To this solution, 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether were further added. The water layer was separated and washed with 100 g of diethyl ether, yielding an aqueous solution of triphenylsulfonium chloride. The compound in aqueous solution form was used in the subsequent reaction without further isolation.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium chloride
Reactant of Route 2
Triphenylsulfonium chloride
Reactant of Route 3
Triphenylsulfonium chloride
Reactant of Route 4
Triphenylsulfonium chloride
Reactant of Route 5
Triphenylsulfonium chloride
Reactant of Route 6
Triphenylsulfonium chloride

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